molecular formula C23H22N2O7 B11601828 2-methoxy-4-[(E)-2-nitroethenyl]phenyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

2-methoxy-4-[(E)-2-nitroethenyl]phenyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

Cat. No.: B11601828
M. Wt: 438.4 g/mol
InChI Key: LNSIXVJBOBTZAJ-WYMLVPIESA-N
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Description

2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitroethenyl group, a methoxyphenyl group, and an isoindolylhexanoate moiety, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE involves multiple steps, including the formation of the nitroethenyl group and the coupling of the isoindolylhexanoate moiety. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. .

Scientific Research Applications

2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-METHOXY-4-[(1E)-2-NITROETHENYL]PHENYL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE include other nitroethenylphenyl derivatives and isoindolylhexanoate compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Properties

Molecular Formula

C23H22N2O7

Molecular Weight

438.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 6-(1,3-dioxoisoindol-2-yl)hexanoate

InChI

InChI=1S/C23H22N2O7/c1-31-20-15-16(12-14-25(29)30)10-11-19(20)32-21(26)9-3-2-6-13-24-22(27)17-7-4-5-8-18(17)23(24)28/h4-5,7-8,10-12,14-15H,2-3,6,9,13H2,1H3/b14-12+

InChI Key

LNSIXVJBOBTZAJ-WYMLVPIESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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